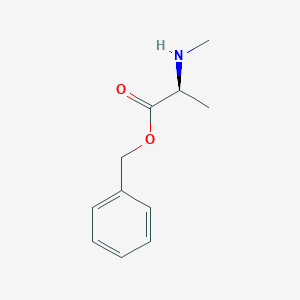

benzyl methyl-L-alaninate

Description

Significance as Chiral Amino Acid Derivatives in Organic Synthesis and Biochemistry

Chiral α-amino acid derivatives are of paramount importance in the pharmaceutical and fine chemical industries, driving the development of innovative synthetic methods. sioc-journal.cn Asymmetric nucleophilic addition reactions of α-imino esters have emerged as a highly effective strategy for synthesizing these chiral molecules. sioc-journal.cn N-substituted amino acids, a class of non-proteinogenic amino acids, are particularly valuable in peptide-based therapeutics. caltech.eduontosight.ai Their modified nature often imparts desirable properties such as increased bioavailability due to reduced polarity and enhanced resistance to degradation by common human proteases. caltech.edu

The introduction of substituents on the nitrogen atom of L-alanine, such as a methyl or benzyl (B1604629) group, creates a chiral center with modified steric and electronic properties. This alteration can profoundly influence the molecule's reactivity and its interactions with biological targets. cymitquimica.com For instance, the benzoyl group in N-benzoyl-DL-alanine enhances its reactivity, making it a versatile building block for creating more complex molecules. These derivatives serve as crucial intermediates in the synthesis of a wide array of organic compounds and bioactive molecules. cymitquimica.com

Overview of Research Trajectories for N-Alkylated and N-Benzylated Alanine (B10760859) Structures

Research into N-alkylated and N-benzylated alanine structures has followed a trajectory from fundamental synthesis to sophisticated applications. Early research focused on developing efficient methods for their preparation. For example, N-mono-alkylation of amino acids has been achieved through reductive amination using various reducing agents. researchgate.net More recently, fermentative processes have been developed for the production of N-methylated amino acids like N-methyl-L-alanine from renewable resources such as sugars. nih.gov

A significant area of investigation has been the incorporation of these modified amino acids into peptides. caltech.edu This has led to the development of "peptoids," which are oligomeric synthetic polymers with applications in drug design and the study of secondary structures. researchgate.net Research has also explored the impact of N-alkylation on the conformational properties of polypeptides. acs.org Furthermore, the development of novel catalytic systems, including chiral organocatalysts, has enabled the practical asymmetric synthesis of various amino acid derivatives with high efficiency and stereoselectivity. rsc.orgfrontiersin.orgnih.gov

Scope of Academic Research in Peptide Chemistry, Asymmetric Synthesis, and Materials Science

The unique properties of N-substituted L-alanine derivatives have made them valuable tools in several key areas of academic research.

Peptide Chemistry: In peptide synthesis, N-alkylated and N-benzylated alanines are used to create peptides with enhanced properties. chemimpex.comchemimpex.com For example, N-methylation can improve the pharmacokinetic properties of peptide drugs by increasing their proteolytic stability and lipophilicity. nih.gov The Boc protecting group is commonly used in the synthesis of peptides containing N-methyl-L-alanine to selectively protect the amino group during reactions. cymitquimica.com N-alkylation has also been shown to tune the protease resistance of oligopeptides, a crucial factor in the design of therapeutic peptides. rsc.org

Asymmetric Synthesis: Chiral N-substituted alanine derivatives are pivotal in the field of asymmetric synthesis. They can act as chiral auxiliaries, guiding the stereochemical outcome of a reaction to produce a single enantiomer of a desired product. chemimpex.com The development of chiral catalysts for the asymmetric synthesis of amino acid derivatives is an active area of research, with applications in the production of enantiomerically pure pharmaceuticals. sioc-journal.cnrsc.orgbeilstein-journals.org

Materials Science: The functionalization of α-amino acids and peptides through N-alkylation and N-arylation opens up possibilities for tailoring the properties of these biomolecules for diverse applications in materials science. researchgate.net For instance, polypeptides containing N-substituted alanines are being explored for the development of novel biomaterials. researchgate.net The ability to control the synthesis of these polymers allows for the creation of materials with specific properties, such as biodegradability and non-toxicity, for applications in tissue engineering and nanotechnology. acs.org

Table 1: Properties of Selected N-Substituted Alanine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| N-Methyl-DL-alanine | C₄H₉NO₂ | 103.12 | Racemic mixture, increased lipophilicity compared to alanine. |

| N-Benzoyl-DL-alanine | C₁₀H₁₁NO₃ | 193.20 | Racemic mixture, enhanced reactivity due to the benzoyl group. |

| Boc-N-methyl-L-alanine | C₉H₁₇NO₄ | Not specified | Boc-protected derivative used in peptide synthesis. cymitquimica.com |

| Nα-Benzyl-L-alanine methyl ester hydrochloride | Not specified | Not specified | Used as an intermediate in pharmaceutical and peptide synthesis. chemimpex.com |

Table 2: Applications of N-Substituted Alanine Derivatives in Different Research Fields

| Research Field | Application | Example Compound(s) |

|---|---|---|

| Peptide Chemistry | Enhancing proteolytic stability of peptides | N-Methyl-L-alanine nih.gov |

| Asymmetric Synthesis | Chiral auxiliary for enantiomerically pure synthesis | Nα-Benzyl-L-alanine methyl ester hydrochloride chemimpex.com |

| Materials Science | Building blocks for biodegradable polymers | Poly(N-methyl L-alanine) researchgate.net |

| Pharmaceutical Development | Intermediate in drug synthesis | Nα-Benzyl-L-alanine methyl ester hydrochloride chemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

benzyl (2S)-2-(methylamino)propanoate |

InChI |

InChI=1S/C11H15NO2/c1-9(12-2)11(13)14-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m0/s1 |

InChI Key |

AQHDODCEXNCMPV-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to N-Benzyl-N-methyl-L-alanine Synthesis

The construction of the N-benzyl-N-methyl-L-alanine core structure can be approached through various synthetic routes, primarily involving the sequential or convergent introduction of the benzyl (B1604629) and methyl groups onto the nitrogen atom of L-alanine or its derivatives. The key challenge lies in achieving selective N,N-disubstitution while preserving the inherent chirality of the starting material.

Chemical Synthesis Routes for N-Methyl-L-alanine Derivatives

The synthesis of N-methyl-L-alanine derivatives serves as a foundational step in many routes toward N-benzyl-N-methyl-L-alanine. These methods often involve direct methylation of a protected L-alanine or the use of N-methylated building blocks.

The Mannich reaction, a three-component condensation, offers a viable pathway for the synthesis of β-amino ketones, which can be precursors to β-amino acids. While not a direct route to α-amino acids like alanine (B10760859), the principles of the Mannich reaction are relevant in the broader context of synthesizing amino acid derivatives. For instance, the synthesis of β-N-methylamino-L-alanine (BMAA) has been achieved through a Mannich reaction involving diethyl acetamidomalonate, N-methylbenzylamine, and formaldehyde. This reaction constructs the basic carbon skeleton with the N-methyl group already incorporated. Subsequent steps of hydrolysis, decarboxylation, and debenzylation yield the target β-amino acid. Although this specific example yields a β-amino acid, the strategic use of a multicomponent reaction to introduce an N-methyl group is a noteworthy synthetic tactic.

More conventional and direct approaches to N-methyl-L-alanine and its derivatives involve multistep sequences starting from L-alanine. A common strategy is the protection of the amino and carboxyl groups, followed by N-methylation, and subsequent deprotection. For example, L-alanine can be first protected at the nitrogen atom, often as a tosyl or Boc derivative, and the carboxylic acid can be esterified. The protected amino group is then methylated using reagents such as methyl iodide in the presence of a base like sodium hydride. Finally, removal of the protecting groups affords N-methyl-L-alanine.

Another route involves the reductive amination of a keto acid precursor. While less common for simple N-methylation, this approach is highly valuable for introducing more complex N-alkyl groups. The derivatization of intermediates is crucial throughout these multistep syntheses to ensure high yields and prevent side reactions. For instance, the choice of protecting groups for both the amine and carboxylic acid functionalities is critical to the success of the methylation step and the ease of subsequent deprotection.

A general pathway for the synthesis of N-methyl amino acids can be summarized in the following table:

| Step | Description | Reagents |

| 1 | Protection of the amino group of L-alanine | Boc-anhydride, TsCl |

| 2 | Esterification of the carboxylic acid | Benzyl alcohol, Methanol (B129727)/H+ |

| 3 | N-methylation | Methyl iodide, Sodium hydride |

| 4 | Deprotection | TFA, HBr/Acetic acid |

Catalytic Methods in N-Alkylation and Esterification

Catalysis is central to the synthesis of amino acid derivatives, offering pathways that are more efficient and generate less waste compared to traditional methods. researchgate.netresearchgate.net Modern catalytic strategies for N-alkylation of amino acids often aim to use alcohols directly, producing water as the only byproduct. researchgate.netnih.gov

Acid catalysis is a well-established method for the esterification of L-alanine with benzyl alcohol. Protic acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are commonly employed to activate the carboxylic acid group of L-alanine, which facilitates a nucleophilic attack by benzyl alcohol. The reaction is typically performed at elevated temperatures, for instance, by refluxing L-alanine in a mixture of benzyl alcohol and phosphoric acid at 92°C for 8 hours.

A key consideration in this process is maintaining the optical purity of the amino acid. One method involves reacting an optically active amino acid with benzyl alcohol in the presence of p-toluenesulfonic acid and a hydrazine (B178648) compound, which helps prevent racemization. google.com This process can yield L-alanine benzyl ester p-toluenesulfonate with high chemical purity (99.2%) and optical purity (99.5% ee). google.com The amount of acid catalyst is crucial; it must be sufficient to neutralize the amino group and provide a catalytic amount for the esterification itself. google.com For alanine, the molar ratio of p-TsOH relative to alanine is preferably between 1.01 and 1.30. google.com

| Catalyst | Key Conditions | Product | Yield | Chemical Purity | Optical Purity | Source |

|---|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Reaction with benzyl alcohol and a hydrazine compound | L-alanine benzyl ester p-toluenesulfonate | 85.2% | 99.2% | 99.5% ee | google.com |

| Phosphoric acid / Sulfuric acid | Reflux at 92°C for 8 hours, followed by HCl gas precipitation | L-Alanine benzyl ester hydrochloride | - | ≥98% (HPLC) | - |

One-pot synthesis methods using metal chloride catalysts offer an efficient route to L-alanine ester hydrochlorides. In this approach, L-alanine, benzyl alcohol, and a metal chloride catalyst (5–10 mol%) are suspended in a solvent like toluene (B28343). The reaction is conducted at reflux (110–120°C) while introducing HCl gas. This setup allows the HCl to act as both a catalyst for esterification and a reagent for forming the final hydrochloride salt.

A significant advantage of using toluene is its ability to remove water azeotropically, which drives the esterification equilibrium toward the product, thereby enhancing the reaction's efficiency. Furthermore, the metal chloride catalysts often demonstrate good recyclability, remaining active for five or more cycles, which reduces industrial waste. This method has been shown to produce L-alanine benzyl ester hydrochloride in high yields of 89–92% and with excellent enantiomeric excess (>99% ee) and purity (≥98% after recrystallization). While not a direct synthesis of the target compound, similar principles have been applied using an alumina (B75360) catalyst with thionyl chloride for the synthesis of L-alanine isopropyl ester hydrochloride, achieving yields up to 93.7% and purity of 99.2%. google.com

The synthesis of N-alkylated amino acids has historically been hampered by the need for complex protection-deprotection steps and the use of toxic phase-transfer catalysts. nih.gov These challenges have spurred the development of alternative, more sustainable catalytic strategies. researchgate.net While phase-transfer catalysis has been a tool in derivatization, the focus of modern research has shifted towards methods that avoid such reagents, favoring direct catalytic N-alkylation with alcohols that produce water as the sole byproduct. researchgate.netnih.gov

Synthesis of N-Substituted L-Alanine Esters

N-substituted L-alanine esters are valuable non-proteinogenic amino acids used in peptide-based therapeutics. The substituents on the nitrogen atom can modify the molecule's properties, such as increasing bioavailability and enhancing resistance to degradation by proteases.

Preparation of Nα-Benzyl-Nα-methyl-L-alanine Methyl Ester and its Hydrochloride Salts

The synthesis of Nα-Benzyl-Nα-methyl-L-alanine methyl ester involves a combination of N-alkylation and esterification of the L-alanine backbone. The preparation can be approached through sequential reactions. First, the L-alanine methyl ester is synthesized, often via acid-catalyzed esterification with methanol. acs.org Subsequently, N-alkylation is performed.

Direct catalytic N-alkylation of amino acid esters using alcohols has emerged as an efficient, base-free method. nih.gov For instance, an iridium catalyst can facilitate the N-alkylation of α-amino esters with alcohols, producing water as the only byproduct in a simple one-step reaction. researchgate.net To obtain the desired N,N-disubstituted product, a two-step N-alkylation could be envisioned: a primary N-benzylation followed by N-methylation, or vice-versa, using appropriate benzyl and methylating agents (e.g., benzyl alcohol and methanol under catalytic conditions, or benzyl bromide and a methylating agent). Reductive amination is another established method for achieving N-mono-alkylation. The final product can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Synthesis of L-Alanine Benzyl Ester and L-Alanine Methyl Ester Analogs

The synthesis of L-alanine ester analogs, particularly the benzyl and methyl esters, is well-documented and fundamental to accessing more complex derivatives.

L-Alanine Benzyl Ester is commonly prepared by reacting L-alanine with benzyl alcohol in the presence of an acid catalyst, as detailed in section 2.1.3.1. google.com An alternative method involves stirring L-alanine with lithium bromide and benzyl bromide in N-methylpyrrolidinone at 55°C for several hours. prepchem.com The resulting ester is often isolated as a salt, such as the hydrochloride or p-toluenesulfonate, to improve stability and ease of handling. google.com

L-Alanine Methyl Ester is typically synthesized as its hydrochloride salt. orgsyn.orgsigmaaldrich.comtcichemicals.com A common laboratory and industrial method involves the reaction of L-alanine with methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride. google.comacs.org The hydrochloride salt is hygroscopic and is usually obtained as a white crystalline powder with a melting point of 109-111°C. sigmaaldrich.com

| Compound | Synthetic Method | Key Reagents | Yield | Purity/Properties | Source |

|---|---|---|---|---|---|

| L-Alanine Benzyl Ester Hydrochloride | Metal chloride-catalyzed one-pot synthesis | L-Alanine, Benzyl alcohol, Metal chloride, HCl gas, Toluene | 89-92% | ≥98% (HPLC), >99% ee | |

| L-Alanine Benzyl Ester p-Toluenesulfonate | Acid-catalyzed esterification | L-Alanine, Benzyl alcohol, p-Toluenesulfonic acid | 85.2% | 99.2% | google.com |

| Benzyl Alaninate (B8444949) | Alkylation | L-Alanine, Benzyl bromide, Lithium bromide | - | Assayed by HPLC | prepchem.com |

| L-Alanine Methyl Ester Hydrochloride | Acid-catalyzed esterification | L-Alanine, Methanol, Acid catalyst (e.g., H₂SO₄) | - | mp: 109-111 °C | acs.orgsigmaaldrich.com |

Optimization of Reaction Conditions: Temperature, Solvents, and Reagents

The successful synthesis of alanine derivatives and related amide or ester compounds is highly dependent on the interplay between temperature, solvent, and the choice of reagents, including catalysts and bases.

Temperature is a critical factor influencing reaction rates and product yields. For instance, in certain amide synthesis reactions, increasing the temperature from ambient conditions to 150°C can dramatically increase the product yield from as low as 3% to 32%. researchgate.net Further optimization has shown that for specific base and reagent combinations, a temperature of 130°C can achieve a nearly quantitative yield. researchgate.net In the benzylation of alcohols and carboxylic acids to form benzyl ethers and esters, reactions are often conducted at elevated temperatures, such as 85°C or 90°C, for extended periods, typically 24 hours, to ensure completion. nih.govbeilstein-journals.org Conversely, some reactions, like the initial steps in the formation of triazine derivatives, may require cooling to 0–5°C before being allowed to proceed at room temperature. nih.gov

The choice of solvent is crucial for dissolving reactants and facilitating the reaction. Solvents such as toluene and trifluorotoluene are commonly used for benzylation reactions. nih.govbeilstein-journals.org Toluene is a cost-effective option, though trifluorotoluene can be a preferable "green" alternative to dichloromethane. beilstein-journals.org For the synthesis of triazine-based structures, tetrahydrofuran (B95107) (THF) and acetone (B3395972) are frequently employed. nih.govresearchgate.net In the formation of hydroxamate sulfonylated derivatives, anhydrous acetonitrile (B52724) is a suitable solvent. tandfonline.com

Reagents, particularly bases and coupling agents, play a pivotal role. In amide synthesis, the choice of base can significantly impact yield. While potassium carbonate (K₂CO₃) provides a moderate yield (39%), stronger bases like sodium hydride (NaH) can boost the yield to as high as 80%. researchgate.net For derivatization into triazines, bases such as diisopropylethylamine (DIPEA) or potassium carbonate are used to facilitate the nucleophilic substitution. nih.govresearchgate.net The synthesis of benzyl esters can be achieved under neutral conditions using 2-benzyloxypyridine in the presence of magnesium oxide (MgO) and methyl triflate. nih.govbeilstein-journals.org Microwave irradiation has also emerged as a powerful tool, enabling reactions that are otherwise difficult under conventional heating and significantly reducing reaction times. chim.it

| Parameter | Condition | Associated Reaction Type | Impact/Observation | Source |

|---|---|---|---|---|

| Temperature | 90°C | Benzylation (Ester Formation) | Effective for benzylation over 24 hours. | nih.gov |

| Temperature | 130°C | Amide Synthesis | Achieved quantitative yield with NaH as a base. | researchgate.net |

| Solvent | Toluene | Benzylation (Ester Formation) | Commonly used solvent for benzylation reactions. | nih.gov |

| Solvent | Tetrahydrofuran (THF) | Triazine Derivative Synthesis | Used as a solvent for nucleophilic substitution on a triazine core. | nih.gov |

| Reagent (Base) | Sodium Hydride (NaH) | Amide Synthesis | Provided the highest yield (80%) compared to other bases. | researchgate.net |

| Reagent (Base) | DIPEA | Triazine Derivative Synthesis | Used as a base to facilitate the reaction. | nih.gov |

| Reagent (Catalyst) | Microwave Irradiation | Triazine Derivative Synthesis | Significantly reduces reaction time compared to conventional heating. | chim.it |

Purification Techniques and Yield Considerations

Following synthesis, purification is essential to isolate the desired compound from byproducts and unreacted starting materials. The choice of purification method depends on the physical properties of the product and the nature of the impurities. High yields are often contingent on effective purification strategies.

Common purification techniques include filtration, recrystallization, liquid-liquid extraction (washing), and column chromatography. researchgate.netekb.egorgsyn.org In a synthesis of an N-benzyl-triazine derivative, the crude product was purified by dissolving the residue in dichloromethane, washing it with a dilute acid solution (0.1 M HCl), drying the organic layer over magnesium sulfate, and evaporating the solvent, resulting in an 80% yield. nih.gov For other triazine compounds, purification involves filtering off inorganic solids, evaporating the solvent under reduced pressure, and subsequent recrystallization from a solvent mixture like chloroform/petroleum ether, which afforded a 72% yield. researchgate.net

| Technique | Description | Reported Yield | Source |

|---|---|---|---|

| Extraction and Washing | Dissolving the crude product in an organic solvent (e.g., dichloromethane) and washing with an aqueous solution (e.g., 0.1 M HCl) to remove impurities. | 80% | nih.gov |

| Filtration and Recrystallization | Filtering the solid product and then purifying it by dissolving in a hot solvent and allowing it to cool, forming pure crystals. A chloroform/petroleum ether system was used. | 72% | researchgate.net |

| Column Chromatography | Separating components of a mixture based on differential adsorption on a stationary phase. Used for purifying intermediate and final triazine derivatives. | Not specified | ekb.eg |

| Filtration and Mother Liquor Concentration | Collecting a crystalline product by vacuum filtration, followed by concentrating the filtrate to obtain a second crop of crystals. | Up to 89% (for the step) | orgsyn.org |

Post-Synthetic Derivatization and Functionalization

Benzyl methyl-L-alaninate serves as a versatile building block for the synthesis of more complex molecules through derivatization and functionalization of its core structure.

Formation of Hydroxamate Sulfonylated Derivatives

N-benzyl-alanine, a closely related precursor, can be converted into L-alanine hydroxamate sulfonylated derivatives. tandfonline.comnih.gov One synthetic route involves the reaction of N-benzyl-alanine with arylsulfonyl isocyanates in anhydrous acetonitrile. tandfonline.com The addition of a base, such as triethylamine, facilitates the reaction, which is conducted either at room temperature or under reflux for 2 to 6 hours. tandfonline.com The resulting carboxylic acid is then converted to the corresponding hydroxamate group using hydroxylamine (B1172632) in the presence of carbodiimides. tandfonline.comnih.gov The final products are purified using techniques like flash chromatography. tandfonline.com These hydroxamate derivatives are of interest as they are significantly more potent inhibitors of certain enzymes compared to their carboxylate counterparts. nih.gov

Synthesis of Triazine-Based Derivatives

The N-benzylamine moiety, which can be derived from this compound, can be incorporated into 1,3,5-triazine (B166579) scaffolds. The synthesis typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the N-benzylamine attacks an electrophilic carbon on a chlorotriazine ring. For example, an intermediate chloro-triazine can be dissolved in a solvent like tetrahydrofuran (THF), followed by the addition of a base such as diisopropylethylamine (DIPEA). nih.gov After cooling the mixture, the N-benzylamine or a related nucleophile is added, and the reaction is stirred, often overnight at room temperature, to yield the final triazine derivative. nih.gov Another common method involves stirring the reactants in dry acetone in the presence of anhydrous potassium carbonate at room temperature. researchgate.net The reaction conditions can be optimized using microwave irradiation, which can dramatically shorten reaction times from days to minutes. chim.it

Polymerization of N-Alkyl Alanine Monomers

L-alanine, the core amino acid of this compound, is a monomer used in the synthesis of biodegradable Poly(ester-amide)s (PEAs). A particularly advantageous method for this polymerization is melt direct polymerization or melt polycondensation. In a typical procedure, L-alanine is mixed with a dicarboxylic acid (e.g., Adipic acid) and a diol (e.g., 1,4-Butanediol). The mixture is heated to a high temperature, around 210°C, under a nitrogen atmosphere. A catalyst, such as Tetrabutoxytitanium, is then introduced, and the temperature is increased further to 220°C while applying a vacuum. These conditions are maintained for several hours to drive the polymerization reaction to completion, yielding the final polymer which can be analyzed without requiring extensive purification. The inclusion of the L-alanine monomer with its methyl side group can improve the polymer's solubility in organic solvents and increase its glass transition temperature.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Auxiliaries

The chirality, or "handedness," of molecules is a critical factor in pharmaceuticals and materials science, as different enantiomers (mirror-image isomers) of a compound can have vastly different biological activities and physical properties. Benzyl (B1604629) methyl-L-alaninate serves as a crucial chiral building block, providing a predefined stereochemical center that guides the formation of new stereocenters in a predictable manner.

Contribution to Asymmetric Synthesis and Chiral Compound Production

Benzyl methyl-L-alaninate is frequently employed as a chiral auxiliary in asymmetric synthesis. chemimpex.com A chiral auxiliary is a molecule that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. The benzyl and methyl ester groups of the alaninate (B8444949) can influence the approach of reagents, leading to the preferential formation of one enantiomer over the other. chemimpex.comchemimpex.com This method is instrumental in producing a wide array of chiral compounds, which are essential intermediates in the synthesis of many pharmaceuticals. renyi.hu

The use of such chiral building blocks is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex molecules with high enantiomeric purity. The predictable stereochemical control offered by this compound and similar structures minimizes the need for difficult and often inefficient separation of enantiomers later in a synthetic sequence.

Use in Constructing Enantiomerically Pure Substances

The direct incorporation of this compound into a target molecule is a common strategy for producing enantiomerically pure substances. chemimpex.com Since the starting material itself is enantiomerically pure (the L-configuration), this chirality is carried through the synthetic route. This is particularly valuable in the synthesis of amino acid derivatives and other bioactive molecules where precise stereochemistry is paramount for their function. chemimpex.com

Research has demonstrated the successful preparation of enantiopure L- or D-amino acid benzyl esters under specific reaction conditions, highlighting the importance of maintaining stereochemical integrity during synthesis. researchgate.net The ability to create these enantiomerically pure compounds is critical for developing drugs with improved efficacy and reduced side effects. chemimpex.com

Utility in Peptide Chemistry and Protein Engineering

Peptides, short chains of amino acids, play vital roles in numerous biological processes and are a significant class of therapeutic agents. The synthesis of peptides with specific sequences and structures is a fundamental aspect of drug discovery and protein engineering. This compound, as a protected amino acid derivative, is a key player in this field.

Application in Solid-Phase Peptide Synthesis and Solution-Phase Peptide Synthesis

Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPS) are powerful techniques for constructing peptides. In both methods, protecting groups are essential to prevent unwanted side reactions and to ensure that the amino acids are linked in the correct sequence. The benzyl group in this compound can serve as a protecting group for the carboxylic acid function of alanine (B10760859). libretexts.orglibretexts.org

In Solid-Phase Peptide Synthesis (SPPS) , the peptide is built step-by-step while one end is anchored to a solid support. peptide.com The use of protected amino acids like this compound is standard practice. chemimpex.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, for instance, utilizes benzyl-based groups for the protection of amino acid side chains. peptide.commasterorganicchemistry.com

In Solution-Phase Peptide Synthesis (SolPS) , all reactants are dissolved in a solvent. libretexts.org Here too, protecting the carboxylic acid group of alanine as a benzyl ester is a common strategy. libretexts.orglibretexts.org This protection prevents the carboxyl group from reacting while the amino group of another amino acid is being coupled. masterorganicchemistry.com The benzyl ester can be readily removed under mild conditions, such as catalytic hydrogenolysis, at the appropriate stage of the synthesis. libretexts.org

| Synthesis Method | Role of this compound | Key Advantages |

| Solid-Phase Peptide Synthesis (SPPS) | Protected amino acid building block. | Facilitates purification by simple filtration and washing steps. peptide.com |

| Solution-Phase Peptide Synthesis (SolPS) | Protected amino acid for controlled coupling. | Allows for the synthesis of large quantities of peptides and easier characterization of intermediates. libretexts.orgresearchgate.net |

Development of Novel Peptides and Peptide-Based Structures

This compound and related compounds are instrumental in the creation of novel peptides with unique properties and functions. chemimpex.com Researchers utilize these building blocks to introduce specific structural modifications that can enhance a peptide's stability, bioavailability, or binding affinity to a biological target. chemimpex.com

For example, a recent study reported a method for constructing an mRNA-displayed bicyclic peptide library by incorporating a derivative of benzylthio-L-alanine. rsc.orgrsc.org This innovative approach allows for the selection of bicyclic peptides against specific targets, opening new avenues for drug discovery. rsc.orgrsc.org The ability to create complex peptide architectures like these is heavily reliant on the availability of versatile building blocks such as modified alanine derivatives.

Engineering Helical Secondary Structures in Peptides

The secondary structure of a peptide, such as an α-helix or β-sheet, is critical to its biological function. Alanine has a high propensity to form α-helical structures. nih.gov The incorporation of alanine and its derivatives, like this compound, can be used to engineer and stabilize helical conformations in synthetic peptides. nih.gov

Chemoenzymatic Copolymerization of Amino Acid Esters

The synthesis of polypeptides through chemoenzymatic polymerization represents an environmentally benign and efficient alternative to conventional methods, proceeding in aqueous media under mild conditions. rsc.orgsci-hub.ru In this context, the ester group of the amino acid monomer plays a critical role in the polymerization process, which is catalyzed by proteases like papain. acs.org The mechanism involves an initial formation of a covalent acyl-enzyme intermediate between the enzyme and the monomer's ester group, followed by aminolysis to form a peptide bond. mdpi.com

Research has demonstrated that the choice of ester group significantly influences the efficiency of this polymerization. A study comparing methyl, ethyl, and benzyl esters of L-alanine found that the benzyl ester consistently resulted in the highest yields and polymerization efficiency. acs.orgresearchgate.net The enhanced performance of the benzyl ester is likely due to papain's higher affinity for aromatic substrates. researchgate.net For instance, using L-alanine benzyl ester (Ala-OBzl) as a monomer led to the efficient synthesis of poly(L-alanine) even at lower enzyme concentrations compared to methyl (Ala-OMe) and ethyl (Ala-OEt) esters. acs.org

The benzyl ester group not only enhances the reaction rate but also broadens the substrate specificity of the enzyme. acs.org This is particularly valuable for copolymerization, where monomers may have substantially different affinities for the enzyme catalyst. A notable example is the copolymerization of L-alanine and glycine (B1666218). While papain has a much higher affinity for alanine than for glycine, the use of benzyl esters for both amino acids allowed for an ideal copolymerization where the monomer feed ratio matched the composition of the resulting polypeptide. acs.org This was not achievable with other esters, which resulted in extremely low copolymer yields. acs.orgresearchgate.net This breakthrough enables the synthesis of copolypeptides like poly(Ala-co-Gly), which serve as important models for natural structural proteins such as silk. acs.org

Table 1: Effect of Alanine Ester Type on Papain-Catalyzed Homopolymerization

| Monomer | Monomer Concentration (M) | Papain Concentration (U/mL) | Yield (%) | Average Degree of Polymerization (DPavg) |

|---|---|---|---|---|

| Ala-OMe | 0.3 | 1 | ~35 | 7.5 ± 0.3 |

| Ala-OEt | 0.5 | 1 | ~55 | 7.6 ± 0.8 |

| Ala-OBzl | 0.7 | 1 | ~80 | 8.0 ± 0.5 |

Data synthesized from research findings. acs.org

Research in Enzyme and Metabolic Studies

Derivatives of L-alanine, including those with benzyl and methyl groups, are valuable tools in biochemical and metabolic research. Compounds such as Benzyl-N-methyl-L-alanine and Nα-Benzyl-L-alanine methyl ester hydrochloride are utilized to probe biological systems, offering insights into metabolic pathways, enzyme function, and protein interactions. chemimpex.comchemimpex.com

Investigation as Substrates in Metabolic Pathways

Amino acid derivatives like Benzyl-N-methyl-L-alanine are employed as substrates in metabolic studies to explore and engineer new metabolic pathways. chemimpex.com In applied biocatalysis, modified amino acids can be introduced into microbial systems to generate valuable hydroxyacids, lactones, and other fine chemicals. mit.edu The cellular machinery, including various enzymes within metabolic pathways, can recognize and process these non-natural substrates. mit.edubeilstein-journals.org For example, the substrate promiscuity of certain enzymes in pathways for polyhydroxyalkanoate synthesis can be exploited to produce a wide range of compounds from non-natural precursors. mit.edu The investigation of how benzyl and methyl-esterified alanine derivatives are processed by cellular enzymes provides crucial information for designing novel biosynthetic routes.

Studies on Enzyme Activity and Protein Interactions in Biochemical Assays

Alanine derivatives containing a benzyl group are frequently used in biochemical assays to investigate enzyme activity and protein-protein interactions. chemimpex.com Nα-Benzyl-L-alanine methyl ester hydrochloride, for instance, serves as a building block for studying enzyme interactions and the dynamics of protein folding. chemimpex.com The benzyl group's hydrophobicity and size make it a useful probe for exploring the active sites of enzymes and the binding pockets of proteins. chemimpex.comnih.gov

These compounds help researchers understand the structural basis of substrate recognition and catalysis. nih.gov By observing how these modified substrates bind and are turned over, scientists can map the hydrophobic and steric constraints of an enzyme's active site. nih.govnih.gov Furthermore, engineered protein-protein interaction interfaces have been developed using aryllysine moieties, which are installed by a modified "writer" enzyme and recognized by a "reader" protein, demonstrating the utility of such chemical modifications in studying cellular signaling. nih.gov

Table 2: Application of Benzyl-Alanine Derivatives in Biochemical Assays

| Compound Derivative | Application Area | System/Enzyme Studied | Reference |

|---|---|---|---|

| Benzyl-N-methyl-L-alanine | Enzyme activity and protein interactions | General biochemical assays | chemimpex.com |

| Nα-Benzyl-L-alanine methyl ester HCl | Enzyme interactions and protein folding | General biochemical research | chemimpex.com |

| Benzylsuccinate | Substrate binding and specificity | Benzylsuccinate Synthase | nih.govacs.org |

Modulation of Substrate Affinity and Specificity in Enzyme Catalysis

The chemical structure of a substrate can be modified to modulate its affinity and specificity for a particular enzyme. The use of a benzyl ester on L-alanine in chemoenzymatic polymerization is a prime example of this principle. The benzyl group significantly enhances the affinity of the monomer for the papain active site, resulting in more efficient catalysis compared to smaller alkyl esters. acs.orgresearchgate.net

This modification can also alter the substrate specificity of an enzyme. In the case of papain, the enhanced affinity conferred by the benzyl group is strong enough to enable the polymerization of amino acids like glycine, which normally exhibit low affinity. acs.org This effect broadens the utility of the enzyme, allowing for the synthesis of copolymers with controlled compositions. acs.org Similar principles are applied in other areas of biocatalysis, where modifying substrates can overcome the natural selectivity of enzymes to achieve desired chemical transformations. nih.gov For example, mutagenesis of benzylsuccinate synthase, an enzyme that acts on toluene (B28343), led to a variant with an extended substrate range capable of converting m-xylene. acs.org

Development of Enzyme Inhibitors

Alanine derivatives are actively investigated in the development of enzyme inhibitors, particularly for targets crucial to pathogen survival. chemimpex.com L-Alanine Benzyl Ester p-Toluenesulfonate Salt is classified as an enzyme inhibitor. pharmaffiliates.com A key target in this area is alanine racemase, an enzyme essential for the synthesis of the bacterial cell wall that is absent in humans, making it an attractive target for new antibiotics. nih.govtandfonline.com

This enzyme catalyzes the conversion of L-alanine to D-alanine, a critical component of peptidoglycan. nih.gov While some substrate analogs act as inhibitors, they can suffer from a lack of specificity and toxicity. nih.gov Consequently, there is a significant research effort to discover novel, non-substrate inhibitors with different mechanisms of action. nih.gov High-throughput screening campaigns have been developed to test large libraries of small molecules, including various alanine derivatives, for their ability to inhibit alanine racemase from pathogens like Mycobacterium tuberculosis. nih.gov These efforts have led to the identification of novel inhibitor scaffolds that are structurally distinct from known inhibitors and show promise for development as new anti-TB agents. nih.gov

Advancements in Materials Science

The ability to synthesize polypeptides with controlled sequences and properties using chemoenzymatic methods has direct applications in materials science. The use of this compound and related benzyl esters of amino acids has been instrumental in creating advanced biomaterials. acs.orgresearchgate.net

The successful copolymerization of L-alanine and glycine using benzyl esters has enabled the production of poly(Ala-co-Gly), a model peptide of Bombyx mori silk. acs.org By controlling the monomer ratio in the feed, researchers can tailor the amino acid composition of the resulting polypeptide. This, in turn, influences the material's secondary structure (e.g., helical vs. β-sheet) and thermal properties. acs.orgresearchgate.net Characterization of these synthetic copolymers reveals that their thermal stability is directly dependent on the amino acid composition and the resulting secondary structure. acs.org

This synthetic strategy extends to the creation of more complex materials. For example, chemoenzymatic polymerization has been used to synthesize polypeptides containing nylon monomer units, aiming to combine the functional properties of peptides with the thermoplasticity of nylon. researchgate.net Similarly, periodic peptide motifs found in proteins like elastin (B1584352) have been mimicked by polymerizing di- or tri-peptide ester monomers, including those containing proline and valine. rsc.org These advancements, facilitated by the enhanced reactivity of benzyl ester monomers, are paving the way for a new generation of functional and structural materials with precisely engineered properties.

Table 3: Polypeptide-Based Materials Synthesized Chemoenzymatically

| Material | Monomers | Key Property/Application | Reference |

|---|---|---|---|

| Poly(Ala-co-Gly) | L-alanine benzyl ester, Glycine benzyl ester | Silk-like model peptide, tunable thermal stability | acs.org |

| Polyglutamate-Nylon | Glutamic acid ester, Nylon monomer esters | Potential for thermoplasticity | researchgate.net |

| Elastin-mimicking Polypeptides | Di- and tri-peptide esters (e.g., ValProGly-OEt) | Mimics structural protein motifs | rsc.org |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like benzyl (B1604629) methyl-L-alaninate.

Elucidation of Molecular Structures

Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of benzyl methyl-L-alaninate. The analysis of chemical shifts, signal multiplicities, and integration values in ¹H NMR allows for the precise assignment of protons within the molecule, including those on the benzyl and methyl groups, and the alpha-carbon of the alanine (B10760859) residue. researchgate.net Similarly, ¹³C NMR provides data on the carbon skeleton. rsc.org For instance, in related amino acid ester derivatives, specific resonances can be assigned to the methyl ester, the alpha-carbon, and the carbons of the benzyl group. orgsyn.org Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the connectivity between different parts of the molecule. researchgate.net

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, compiled from typical values for similar amino acid ester structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Alanine CH₃ | ~1.3-1.5 (doublet) | ~17-19 |

| Alanine α-CH | ~3.5-3.8 (quartet) | ~50-52 |

| Ester OCH₃ | ~3.7 (singlet) | ~52-54 |

| Benzyl CH₂ | ~5.1-5.2 (singlet or AB quartet) | ~66-68 |

| Benzyl Aromatic CH | ~7.2-7.4 (multiplet) | ~127-129 (ortho, meta, para) |

| Benzyl Quaternary C | Not Applicable | ~135-137 |

| Carbonyl C=O | Not Applicable | ~172-175 |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Determination of Enantiomeric Purity using Chiral Solvating Agents (e.g., Mosher Acid)

The enantiomeric purity of chiral compounds like this compound is critical in many applications. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful method for this determination. researchgate.net Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a commonly used CDA. wikipedia.org It reacts with the amine group of the amino acid ester to form diastereomeric amides. unimi.it

These diastereomers exhibit distinct NMR signals, particularly for protons near the chiral center. researchgate.netutoronto.ca For alanine benzyl ester, the methine proton on the stereogenic α-carbon is often the best-differentiated proton. unimi.it By integrating the signals corresponding to each diastereomer, the enantiomeric excess (e.e.) of the original sample can be accurately quantified. unimi.it Studies on various amino acid benzyl esters have shown that even a 1% relative amount of the minor enantiomer (98% e.e.) can be easily determined using high-field NMR (e.g., 600 MHz). unimi.it

Monitoring Reaction Progress and Purity Assessment

NMR spectroscopy is an effective tool for monitoring the progress of chemical reactions involving this compound, such as its synthesis or subsequent transformations. orgsyn.org By taking aliquots from the reaction mixture at different time points, the disappearance of starting material signals and the appearance of product signals can be tracked. orgsyn.orgljmu.ac.uk For example, in the synthesis of related N-methyl amides from methyl esters, the reaction can be monitored by observing the decrease in the OCH₃ singlet of the ester and the emergence of the NCH₃ signal of the amide product. orgsyn.org This allows for the determination of reaction completion and can help in optimizing reaction conditions. orgsyn.orgljmu.ac.uk NMR is also used to assess the purity of the final product by identifying and quantifying any residual starting materials or by-products. orgsyn.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides valuable information about the functional groups and higher-order structures of molecules.

Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

FTIR spectroscopy is particularly useful for analyzing the secondary structure of peptides and proteins, and the principles can be extended to amino acid derivatives. spectroscopyonline.comthermofisher.com The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are especially sensitive to the molecular conformation. thermofisher.comresearchgate.net For N-protected amino acid esters, characteristic absorption bands can be identified. For instance, the FTIR spectra of N-benzyloxycarbonyl-L-alanine show distinct peaks corresponding to the carbonyl groups of the ester and the carbamate. niscpr.res.in In copolymers containing alanine benzyl ester, the positions of the amide I (around 1630 cm⁻¹) and amide II (around 1550 cm⁻¹) bands can indicate the presence of secondary structures like β-sheets. acs.org The analysis of these bands helps in understanding how the this compound molecule might interact and self-assemble, which is a precursor to understanding peptide and protein folding. psu.edu

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Assignment |

| Amide I | ~1730-1750 | C=O stretch (ester) |

| Amide I | ~1630-1690 | C=O stretch (peptide/amide-like) |

| Amide II | ~1510-1550 | N-H bend, C-N stretch |

| Aromatic | ~1450-1600 | C=C stretch |

| C-O Stretch | ~1150-1250 | Ester C-O stretch |

Note: These are general ranges and can be influenced by the molecular environment and protecting groups.

Theoretical Raman Spectral Analysis for Molecular Interactions

Raman spectroscopy, often complemented by theoretical calculations like Density Functional Theory (DFT), offers insights into molecular vibrations and intermolecular interactions. aip.orgnih.gov While experimental Raman data for this compound itself is not widely published, theoretical analyses of similar molecules, such as N-benzyloxycarbonyl-L-alanine and other amino acid derivatives, demonstrate the utility of this technique. niscpr.res.inscientific.net These studies involve calculating the theoretical Raman spectrum and comparing it to experimental data to assign vibrational modes accurately. niscpr.res.inscientific.net This approach can elucidate how molecules interact, for instance, through hydrogen bonding. scientific.net The analysis of Raman spectra can reveal mode-specific interactions that are key to understanding self-assembly mechanisms in peptide-like molecules. scientific.net For amino acids in general, characteristic Raman bands are associated with the vibrations of the amino group, carboxyl group, and the carbon skeleton. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (e.e.) of chiral molecules like this compound. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The esterification of L-amino acids, including alanine, to form benzyl esters can be monitored for racemization using chiral HPLC. unimi.it Studies have shown that the choice of solvent can significantly impact the enantiomeric excess of the final product. For example, the preparation of L-alanine benzyl ester p-toluenesulfonate in refluxing cyclohexane (B81311) can yield a product with 100% e.e., while using toluene (B28343) under similar conditions can lead to significant racemization. unimi.it

Various types of chiral stationary phases are effective for the separation of amino acid derivatives. scas.co.jpphenomenex.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven effective for the enantiomeric resolution of α-amino acid esters. yakhak.org To enhance detection sensitivity and improve chiral recognition, derivatization of the amino acid esters with agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed. yakhak.org The interaction between the analyte's functional groups (e.g., the carbonyl group in esters) and the CSP is crucial for effective separation. yakhak.org

Direct HPLC analysis is a powerful method for determining the enantiomeric excess of benzyl esters of amino acid derivatives without the need for further chemical modification. semanticscholar.org For instance, the enantiomeric excess of benzyl (R)-2-(acetylthio)propanoate was successfully determined using direct HPLC analysis. semanticscholar.org In cases where direct separation is challenging, pre-column derivatization with a chiral reagent can be used to form diastereomers that are more easily separated on a standard HPLC column. rsc.org

The following table summarizes HPLC conditions used for the separation of related amino acid derivatives, which can be adapted for this compound.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Enantiomeric Excess (e.e.) % | Reference |

| L-Alanine benzyl ester p-toluenesulfonate | Not specified | Not specified | Not specified | 100 (in cyclohexane) | unimi.it |

| α-Amino acid ethyl esters (as NBD derivatives) | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | Not specified | UV and Fluorescence | High separation achieved | yakhak.org |

| Benzyl (R)-2-(acetylthio)propanoate | Not specified | Not specified | Not specified | 94 | semanticscholar.org |

| Chiral amines and amino acids (as GITC derivatives) | Symmetry C18 | Acetonitrile (B52724)/Buffer | UV (254 nm) | Determined via calibration curve | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

X-ray Crystallography for Detailed Structural Insights (for related compounds)

Studies on N-acyl-L-alanine alkyl esters have revealed that these molecules tend to adopt a tilted bilayer structure in the solid state. researchgate.netias.ac.inias.ac.in Powder X-ray diffraction (PXRD) data for a homologous series of these compounds showed that the d-spacings increase linearly with the length of the acyl and alkyl chains, supporting a tilted bilayer or a bent structure. ias.ac.inias.ac.in

Single-crystal X-ray diffraction of L-alanine alkyl ester hydrochlorides demonstrated that the alkyl chains pack in a tilted, interdigitated bilayer arrangement. nih.gov This type of packing is common for amphiphilic molecules containing long alkyl chains.

Research on more complex derivatives, such as (11-N-[Benzyloxycarbonyl-L-alanyl]aminoundecanoyl)-L-alanyl benzyl ester, shows the formation of unsymmetrical sheet-like structures in the crystalline state. nih.gov In these structures, the molecules are organized in a way that facilitates specific intermolecular interactions, such as hydrogen bonding between the amide groups. nih.gov

The following table presents crystallographic data for some L-alanine derivatives, illustrating the types of crystal systems and space groups observed for these related compounds.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (11-N-[Benzyloxycarbonyl-L-alanyl] aminoundecanoyl)-L-alanyl benzyl ester | Triclinic | P1 | Unsymmetric sheet-like structures | nih.gov |

| L-alanine nonyl ester hydrochloride | Not specified | Not specified | Tilted interdigitated bilayer | nih.gov |

| N-benzoyl-DL-alanine ethyl dithioester | Not specified | Not specified | B-type conformation with N...S interaction | cdnsciencepub.com |

| O-benzyl-L-tyrosine N-carboxy anhydride | Orthorhombic | P212121 | Molecules linked by N—H⋯O and C—H⋯O hydrogen bonds forming ribbons | iucr.org |

| N-Benzoyl-L-alanine | Monoclinic | P 1 21/c 1 | Not specified | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

These examples from related compounds underscore the power of X-ray crystallography in providing a definitive, atom-level understanding of molecular structure, which is invaluable for rationalizing chemical properties and reactivity.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide fundamental insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. southampton.ac.uknih.gov It is particularly effective for optimizing molecular geometries to find the most stable conformation (a true minimum on the potential energy surface) and for calculating various electronic properties. researchgate.netepstem.net The process involves selecting a functional, such as the popular B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), to solve the Kohn-Sham equations. nih.govepstem.netscience.gov

For a molecule such as benzyl (B1604629) methyl-L-alaninate, DFT calculations would begin with geometry optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of the atoms. researchgate.net The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure is a stable minimum. dergipark.org.tr Theoretical calculations on related molecules, such as N-benzyloxy carbonyl-L-alanine and other amino acid derivatives, have been successfully performed to determine their structural parameters. niscpr.res.inaun.edu.eg These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography, with minor deviations attributed to intermolecular interactions and packing effects in the solid state. aun.edu.egphyschemres.org

Table 1: Representative Theoretical vs. Experimental Geometric Parameters for a Related Amino Acid Derivative This table illustrates the typical correlation between DFT-calculated and experimentally determined structural parameters for a molecule with similar functional groups to benzyl methyl-L-alaninate. Data is generalized from studies on related compounds.

| Parameter | Bond/Angle | DFT Calculated Value | Experimental (X-ray) Value |

| Bond Length | C=O (carbonyl) | ~1.21 Å | ~1.20 Å |

| C-N (amine) | ~1.46 Å | ~1.47 Å | |

| C-C (backbone) | ~1.53 Å | ~1.52 Å | |

| Bond Angle | C-N-C | ~115° | ~114° |

| O-C-O (ester) | ~124° | ~123° | |

| C-C-N | ~110° | ~111° |

Note: The data presented is illustrative and derived from typical values found in computational studies of similar molecules. aun.edu.egphyschemres.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. biointerfaceresearch.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. dergipark.org.trresearchgate.net A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.govnih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzyl ring and the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring. This distribution facilitates intramolecular charge transfer. nih.gov

Various global chemical reactivity descriptors can be calculated from the HOMO and LUMO energies, providing further insight into the molecule's behavior. dergipark.org.trnih.gov

Table 2: Calculated Quantum Chemical Descriptors for a Related Schiff Base This table provides an example of quantum chemical descriptors calculated from HOMO and LUMO energies for a molecule containing a benzyl group and nitrogen/oxygen atoms.

| Parameter | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | -6.45 |

| LUMO Energy | ELUMO | - | -2.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.25 |

| Ionization Potential | I | -EHOMO | 6.45 |

| Electron Affinity | A | -ELUMO | 2.20 |

| Electronegativity | χ | (I + A) / 2 | 4.33 |

| Chemical Hardness | η | (I - A) / 2 | 2.13 |

| Chemical Softness | S | 1 / (2η) | 0.23 |

| Electrophilicity Index | ω | χ2 / (2η) | 4.41 |

Note: Data generalized from a study on a related compound. dergipark.org.tr The specific values for this compound would require a dedicated DFT calculation.

The distribution of electron density in a molecule is fundamental to its chemical behavior. Mulliken atomic charge analysis is a method used to assign partial charges to individual atoms, providing a quantitative picture of the charge distribution. researchgate.netacs.org This analysis helps in understanding intramolecular interactions and the polarity of different parts of the molecule. niscpr.res.in

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface. niscpr.res.inscientific.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. dergipark.org.trnih.gov

Red regions on the MEP map indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would be concentrated around the carbonyl oxygen atoms and the nitrogen atom. nih.gov

Blue regions indicate positive electrostatic potential, representing electron-deficient areas prone to nucleophilic attack, such as the hydrogen atoms of the amine group. nih.gov

Green regions represent neutral or weakly interacting areas, typically the carbon backbone and the aromatic ring's surface.

This information is critical for predicting how the molecule will interact with other molecules, including solvents, receptors, or other reactants. niscpr.res.inresearchgate.net

Molecular Dynamics (MD) Simulations and Monte Carlo Methods

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) and Monte Carlo (MC) methods are used to simulate the behavior of molecular systems over time, providing insights into dynamic processes and intermolecular interactions.

The structure of this compound, containing a benzyl group, an N-H group (after de-esterification or in a protonated state), and carbonyl oxygens, allows for specific and significant intermolecular interactions. MD simulations are ideal for studying these dynamic phenomena. arxiv.orgacs.org

Hydrogen Bonding: Hydrogen bonds are strong, directional interactions that play a key role in the structure of biomolecules. In systems involving alanine (B10760859) derivatives, intermolecular hydrogen bonds, such as N-H···O=C, are primary drivers of molecular assembly and structural stability. arxiv.orgresearchgate.net MD simulations can track the formation and breaking of these bonds over time, revealing their persistence and geometric preferences. acs.org

π-π Stacking: The presence of the benzyl group introduces the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. rsc.org These interactions are crucial for the stability of many biological and synthetic supramolecular structures. rsc.orgnih.gov Computational studies on similar benzyl-containing molecules have shown that these stacking interactions, along with hydrogen bonds, dictate the packing in crystals and the formation of aggregates in solution. researchgate.net

Amino acid derivatives are known to self-assemble into well-ordered nanostructures like nanotubes, nanospheres, and fibers. scientific.netresearchgate.netrsc.org This process is driven by a combination of the intermolecular forces described above. koreascience.kruniroma1.it MD simulations and Monte Carlo methods can model the spontaneous aggregation of many individual molecules, revealing the mechanisms and pathways of self-assembly. acs.org

Studies on various L-alanine derivatives have demonstrated their capacity to form organogels and other supramolecular structures. koreascience.krnih.gov The simulations show how initial random arrangements of molecules evolve into ordered aggregates, driven by the energetic favorability of forming hydrogen bond networks and optimizing π-π stacking and hydrophobic interactions. researchgate.netkoreascience.kr For this compound, its peptide-like structure suggests a propensity for self-assembly, a process that is fundamental to the bottom-up fabrication of novel bionanomaterials. scientific.netrsc.org

In Silico Characterization for Research and Design

In silico characterization involves using computational models to predict the chemical and biological properties of a molecule. This approach is vital in modern drug discovery, allowing researchers to screen vast libraries of compounds and prioritize those with the most promising characteristics for synthesis and further testing, thereby saving considerable time and resources. nih.govdergipark.org.tr

Predictive Studies of Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME) profile. Predicting these properties is a key step in early-phase drug development. For this compound, computational tools can estimate several key descriptors that correlate with its potential behavior in vivo. While specific experimental data for the parent compound is limited, predictive data can be generated for structurally similar analogues, such as N-methyl-DL-alanine, benzyl ester, to provide insight. nih.gov

These computed properties help predict the "drug-likeness" of a compound. For instance, a low molecular weight and a balanced LogP value are often desirable. The topological polar surface area (TPSA) is a strong indicator of a molecule's ability to cross cell membranes, while counts of hydrogen bond donors and acceptors are critical for understanding receptor binding interactions. nih.gov

Table 1: Predicted Physicochemical Properties for an Analogue of this compound Data below is for the related compound N-methyl-DL-alanine, benzyl ester (PubChem CID: 15640239). nih.gov

| Property | Predicted Value | Significance in Drug Design |

| Molecular Weight | 193.24 g/mol | Influences absorption and distribution; lower weights are often preferred. nih.gov |

| XLogP3-AA | 1.6 | Measures lipophilicity (fat-solubility), affecting absorption and membrane permeability. nih.gov |

| Hydrogen Bond Donors | 1 | Indicates the potential to form hydrogen bonds with a biological target. nih.gov |

| Hydrogen Bond Acceptors | 2 | Indicates the potential to form hydrogen bonds with a biological target. nih.gov |

| Rotatable Bond Count | 4 | Relates to the conformational flexibility of the molecule in a binding pocket. nih.gov |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov |

Computational Approaches in Rational Drug Design (e.g., targeting enzyme inhibition)

This compound serves as a key structural motif or building block in the rational design of more complex therapeutic molecules, particularly enzyme inhibitors. chemimpex.comchemimpex.com Rational drug design uses the three-dimensional structure of a biological target, such as an enzyme, to design molecules that will bind to it with high affinity and selectivity. nih.govdergipark.org.tr

A common application is in the development of peptide-based drugs or peptidomimetics. The benzyl alaninate (B8444949) structure can be incorporated into larger molecules designed to inhibit specific enzymes. nih.gov For example, computational strategies have been employed to design selective inhibitors for enzymes like monoamine oxidase-B (MAO-B), which is a target in Parkinson's disease. In such studies, derivatives of (S)-2-(benzylamino)propanamide, a structure closely related to this compound, were designed and evaluated. nih.gov

The process often involves several computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. dergipark.org.tr For instance, in silico models have been used to show how molecules containing a benzyl ester group dock within the active site of taste receptors or enzymes, revealing key interactions. google.com

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model can then be used to screen virtual libraries for new molecules that fit the pharmacophore. nih.gov

Fragment-Based Design: In this approach, small molecular fragments are docked into a target's binding site computationally. Promising fragments can then be grown or linked together to create a more potent lead compound. nih.gov The benzyl alaninate moiety can be considered such a fragment.

Research into inhibitors for enzymes like alanine racemase, a crucial enzyme for bacterial cell wall synthesis, demonstrates this principle. While many inhibitors are substrate analogs, high-throughput screening combined with computational analysis helps identify novel, non-substrate inhibitors. plos.orgmdpi.com The benzyl ester group, in particular, has been shown in chemoenzymatic polymerization studies to enhance substrate affinity for enzymes like papain, suggesting its utility in modulating enzyme interactions. acs.org The design of N-acyl-L-alanine analogues as inhibitors for γ-glutamylcyclotransferase (GGCT), an enzyme implicated in cancer, further highlights how modifications to the core alanine structure, including the use of benzyl esters during synthesis, are critical for achieving potent and selective inhibition. jst.go.jp

Emerging Research Directions and Future Prospects

Exploration in Neuroscience Research and Neuroactive Compound Development

Derivatives of benzyl (B1604629) alanine (B10760859) are utilized as key components in the synthesis of molecules aimed at studying and treating neurological conditions. While direct research on benzyl methyl-L-alaninate is limited, its structural precursors and analogues are integral to this field.

Intermediates for Neuropharmacology : Compounds like Nα-Benzyl-L-alanine methyl ester hydrochloride serve as important intermediates in the creation of pharmaceuticals that target neurological disorders, with the goal of improving drug efficacy. chemimpex.com The broader family of protected L-alanine derivatives are used as intermediates in the synthesis of compounds that modulate opioid receptors, which are critical targets in the central and peripheral nervous systems. google.com

Tools for Understanding Neuroactivity : The related compound, Benzyl-N-methyl-L-alanine, is employed in neuroscience research to investigate neurotransmitter activity. chemimpex.com Its structure helps researchers elucidate the mechanisms of action for various neuroactive compounds. chemimpex.com Studies on the neurotoxic amino acid β-N-methylamino-L-alanine (BMAA), while distinct from this compound, highlight the profound impact that modified alanines can have on neurological function and disease, spurring further investigation into the roles of similar molecules. nih.govdiva-portal.org These studies use advanced models to understand how such compounds can interfere with metabolic and neurotransmission pathways. diva-portal.org

Development of Novel Therapeutic Agents in Medicinal Chemistry

In medicinal chemistry, the strategic use of protected amino acids is fundamental to drug discovery. Benzyl alanine derivatives are valuable building blocks for creating complex therapeutic molecules with enhanced properties.

Peptide-Based Drug Development : Benzyl-N-methyl-L-alanine is recognized as a building block in the synthesis of peptide-based drugs. chemimpex.com Its incorporation can enhance therapeutic efficacy and improve the bioavailability of the final drug product by increasing lipophilicity and stability. chemimpex.com The general class of peptides represents a frontier in developing potent and selective therapeutic agents for conditions that small molecules cannot adequately address. mdpi.com

Synthesis of Enzyme Inhibitors : L-Alanine benzyl ester hydrochloride has been specifically identified as a reagent used in the preparation of collagenase inhibitors, which have therapeutic potential in various diseases involving tissue degradation. Furthermore, related alanine derivatives are being explored for their ability to inhibit enzymes like the angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure. biosynth.com

Advanced Applications as Biochemical Reagents in Laboratory Settings

The unique chemical properties of benzyl alanine derivatives make them useful reagents in various laboratory applications, particularly in the study of biological systems and molecules.

Biochemical Assays and Proteomics : Benzyl-N-methyl-L-alanine is utilized as a biochemical for proteomics research and in assays designed to study enzyme activity and protein interactions. chemimpex.comscbt.com These applications provide valuable insights into metabolic pathways. chemimpex.com Its potential role in enzyme inhibition and as a substrate in metabolic studies makes it a compound of interest for developing new biotechnological solutions. chemimpex.com

Chiral Synthesis : As a chiral molecule, derivatives like Nα-Benzyl-L-alanine methyl ester hydrochloride are valuable for producing enantiomerically pure substances, which is a critical aspect of modern drug development. chemimpex.com It can act as a chiral auxiliary in asymmetric synthesis, allowing for the precise creation of compounds with specific stereochemistry. chemimpex.comchemimpex.com

Research Applications of Benzyl Alanine Derivatives

| Research Area | Specific Application | Compound Derivative Mentioned | Source(s) |

| Neuroscience | Intermediate for drugs targeting neurological disorders | Nα-Benzyl-L-alanine methyl ester hydrochloride | chemimpex.com |

| Studying neurotransmitter activity | Benzyl-N-methyl-L-alanine | chemimpex.com | |

| Intermediate for opioid modulators | Protected L-alanine derivatives | google.com | |

| Medicinal Chemistry | Building block for peptide-based drugs | Benzyl-N-methyl-L-alanine | chemimpex.com |

| Reagent for preparing collagenase inhibitors | L-Alanine benzyl ester hydrochloride | ||

| Potential angiotensin-converting enzyme (ACE) inhibitor | L-Alanine benzyl ester hydrochloride | biosynth.com | |

| Biochemical Reagents | Proteomics research and enzyme activity assays | Benzyl-N-methyl-L-alanine | chemimpex.comscbt.com |

| Building block for studying protein folding | Nα-Benzyl-L-alanine methyl ester hydrochloride | chemimpex.com | |

| Polymeric Materials | Chemoenzymatic synthesis of polypeptide copolymers | L-Alanine benzyl ester | acs.org |

| Studying polypeptide conformations in solid state | Copolymers of L-alanine with N-benzyl-L-alanine | acs.org | |

| Grafting onto nanoparticles for biocompatibility | L-alanine methyl ester hydrochloride | mdpi.com |

Innovative Contributions to Polymeric Materials and Functional Biomaterials

The ability of benzyl alanine derivatives to participate in polymerization reactions has led to their use in creating advanced materials with novel properties for biomedical and other applications.

Synthesis of Polypeptides : Research has shown that the benzyl ester group of alanine monomers significantly enhances the efficiency of enzyme-catalyzed polymerization. acs.org In studies using papain as a catalyst, alanine benzyl esters demonstrated much greater polymerization efficiency compared to other esters like methyl or ethyl esters. acs.org This has enabled the synthesis of copolymers such as poly(Ala-co-Gly), which serves as a model for natural silk, allowing for detailed study of its structure and thermal properties. acs.org

Development of Functional Biomaterials : The grafting of amino acids onto inorganic nanoparticles is a promising strategy for creating improved biomaterials. L-alanine methyl ester hydrochloride has been used as a precursor to functionalize the surface of hydroxyapatite, a material widely used in regenerative medicine for bone and teeth implants. mdpi.com This modification aims to improve the biocompatibility and cell adhesion of the implant material. mdpi.com The use of related (chloromethyl)benzylthio-L-alanine derivatives has also been noted in the creation of functional biomaterials with novel properties. rsc.org Furthermore, copolymers of L-alanine with N-benzyl-L-alanine have been used to characterize the conformation of polypeptides in the solid state, contributing to the fundamental understanding of biomaterial structures. acs.org

Q & A

Q. How can researchers ensure ethical data reporting in this compound studies?

- Methodological Answer : Follow ’s guidelines for disclosing negative results (e.g., failed syntheses) and conflicts of interest . Use plagiarism-detection tools (e.g., iThenticate) for literature reviews, as emphasized in . Archive raw data openly to comply with journals’ increasingly stringent reproducibility requirements () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.